REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[OH-:4].[Na+].C(OC1[CH2:14][CH2:13][N:12]([C:15]2[N:24]=[C:23]([NH:25][CH2:26][C:27]3[CH:32]=[CH:31][C:30]4[O:33][CH2:34][O:35][C:29]=4[CH:28]=3)[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([Cl:36])[CH:21]=3)[N:16]=2)[C:11](=C=O)[CH2:10]1)C>O>[C:1]([CH:2]1[CH2:14][CH2:13][N:12]([C:15]2[N:24]=[C:23]([NH:25][CH2:26][C:27]3[CH:32]=[CH:31][C:30]4[O:33][CH2:34][O:35][C:29]=4[CH:28]=3)[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([Cl:36])[CH:21]=3)[N:16]=2)[CH2:11][CH2:10]1)([OH:4])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-(4-ethoxy-carbonylpiperidino)-4-(3,4-methylenedioxybenzyl)amino-6-chloroquinazoline
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1CC(N(CC1)C1=NC2=CC=C(C=C2C(=N1)NCC1=CC2=C(C=C1)OCO2)Cl)=C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The obtained mixture was refluxed for 20 minutes
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure and neutralized with 1N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were recovered by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1CCN(CC1)C1=NC2=CC=C(C=C2C(=N1)NCC1=CC2=C(C=C1)OCO2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |